molecular formula C8H12N4O B2371131 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole CAS No. 1796880-21-1

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

Cat. No. B2371131
M. Wt: 180.211
InChI Key: AQDWVLAUISAQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole”, the synthesis of similar compounds often involves the reaction of the corresponding azide with an alkyne in the presence of a copper catalyst, a process known as the Huisgen cycloaddition or “click” reaction23.



Chemical Reactions Analysis

The chemical reactions of “1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole” would likely depend on the specific conditions and reagents used. Pyrrolidines can undergo a variety of reactions, including N-alkylation and ring-opening reactions1. Triazoles can participate in various transformations such as N-alkylation, reduction, and oxidation23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole” would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole derivatives has been explored in various chemical synthesis contexts. For instance, the nucleophilic substitution in quaternary salts of N,N'-linked biazoles and related systems provides insights into the reactivity of such compounds, where nucleophilic attack can readily occur at an azolyl carbon atom, leading to the formation of substituted benzimidazoles and other heterocyclic compounds under certain conditions (Castellanos et al., 1985). This demonstrates the utility of 1,2,3-triazole derivatives in complex organic synthesis and heterocyclic chemistry.

Catalysis

1,2,3-Triazoles, including derivatives such as 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, have been utilized in catalysis. The Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes into pyrroles represents a novel approach to synthesizing 1,2,4-trisubstituted pyrroles, highlighting the role of triazoles in facilitating catalytic transformations for the synthesis of valuable heterocyclic compounds (Chattopadhyay & Gevorgyan, 2011).

Antibacterial Activity

Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which share a structural motif with 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, has shown that such compounds possess antibacterial activity against a range of Gram-negative and Gram-positive organisms. This suggests potential applications of triazole derivatives in developing new antibacterial agents (Genin et al., 2000).

Photoluminescence

The assembly of photoluminescent clusters using 1,2,3-triazole-based ligands demonstrates the application of these compounds in materials science, particularly in the development of luminescent materials. This includes the design and synthesis of complexes with specific photophysical properties, useful in lighting, sensing, and imaging applications (Bai et al., 2015).

Safety And Hazards

The safety and hazards associated with “1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk4.


Future Directions

The future directions for research on “1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole” would likely depend on the outcomes of initial studies on its properties and potential applications. Given the versatility of both pyrrolidines and triazoles in organic synthesis, this compound could potentially serve as a useful building block in the synthesis of more complex molecules231.


properties

IUPAC Name

(1-methyltriazol-4-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-11-6-7(9-10-11)8(13)12-4-2-3-5-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDWVLAUISAQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.